5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Description

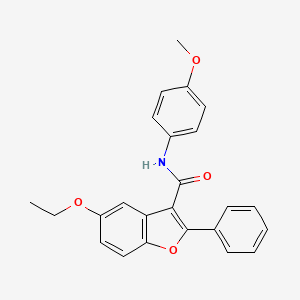

5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran-based carboxamide derivative characterized by its ethoxy group at position 5, a phenyl substituent at position 2, and an N-(4-methoxyphenyl) carboxamide moiety at position 2. This compound belongs to a broader class of benzofuran derivatives, which are studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties.

Properties

IUPAC Name |

5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-3-28-19-13-14-21-20(15-19)22(23(29-21)16-7-5-4-6-8-16)24(26)25-17-9-11-18(27-2)12-10-17/h4-15H,3H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWFLOIBGPDZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a benzofuran core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. Below are some specific activities associated with this compound and related derivatives.

Anti-Cancer Activity

A study on benzofuran derivatives revealed that they can suppress the proliferation of cancer cells. For instance, a related compound demonstrated significant inhibition of cell migration and invasion in hepatocellular carcinoma (HCC) cell lines by affecting key proteins involved in epithelial-mesenchymal transition (EMT) . The mechanism involved upregulation of E-cadherin and downregulation of vimentin and MMP9, which are crucial in metastasis.

Table 1: Summary of Anti-Cancer Effects

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| BMBF | Huh7 | 38.15 | Upregulates E-cadherin, downregulates MMP9 |

| BMBF | PLC/PRF/5 | Not reported | Inhibits integrin α7 signaling |

Anti-Inflammatory Activity

Benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting pathways associated with inflammation. For example, certain derivatives modulate the expression of cytokines and chemokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Case Study 1: Hepatocellular Carcinoma

In a focused study on the effects of benzofuran derivatives on HCC, it was found that treatment with BMBF led to significant reductions in cell viability and motility at concentrations above 5 μM. The compound's ability to inhibit key signaling pathways related to cancer progression highlights its potential as an anti-cancer agent .

Case Study 2: Inflammatory Response Modulation

Another study investigated the impact of similar compounds on inflammatory markers in animal models. Results indicated that these compounds could significantly reduce levels of pro-inflammatory cytokines, providing evidence for their use in treating inflammatory conditions .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of EMT : By modulating the expression of E-cadherin and vimentin.

- Signaling Pathway Interference : Particularly through integrin signaling pathways which are crucial for cancer cell migration.

- Cytokine Modulation : Influencing levels of inflammatory mediators.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research indicates that compounds similar to 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide exhibit significant antiviral properties. For instance, derivatives of benzofuran have been evaluated for their inhibitory activity against viruses such as MERS-CoV, demonstrating potential as antiviral agents. These compounds often show low cytotoxicity while maintaining effective inhibition concentrations, making them promising candidates for further development in antiviral therapies .

1.2 Anti-inflammatory Properties

Compounds within the benzofuran class have also been studied for their anti-inflammatory effects. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

1.3 Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have indicated that modifications in the benzofuran structure can enhance cytotoxic effects against cancer cells, suggesting that this compound may be a lead compound for developing new anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The characterization of this compound often employs techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Ethoxybenzaldehyde + amine | 85 |

| 2 | Cyclization | Benzofuran derivative | 90 |

| 3 | Purification | Recrystallization | 95 |

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

Research has explored the use of benzofuran derivatives in OLED technology due to their favorable electronic properties. The incorporation of compounds like this compound into OLED materials could enhance light emission efficiency and stability .

3.2 Polymer Composites

The compound's unique structure allows it to be integrated into polymer matrices, potentially improving the mechanical properties and thermal stability of the resulting composites. This application is particularly relevant in developing advanced materials for electronics and packaging .

Case Studies

4.1 Anti-MERS-CoV Activity

In a study evaluating the antiviral efficacy of various benzofuran derivatives, one compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.09 μM against MERS-CoV, highlighting the potential of structurally related compounds like this compound as antiviral agents .

4.2 Anticancer Efficacy

A recent investigation into the anticancer properties of benzofuran derivatives revealed that certain modifications significantly increased cytotoxicity against breast cancer cell lines, suggesting that similar modifications to this compound could enhance its therapeutic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzofuran carboxamides, focusing on structural variations, synthetic routes, and inferred pharmacological properties.

Substituent Analysis and Molecular Properties

Notes:

- The N-(4-methoxyphenyl)amide group differentiates it from methylamide derivatives (e.g., ), which could alter binding affinity due to steric or electronic effects.

- Halogenated analogs (e.g., bromo, iodo, or chloro in ) often exhibit increased metabolic stability but may introduce toxicity risks.

Pharmacological Implications

- Target vs. Fluorophenyl Derivatives : The 2-phenyl group in the target compound may reduce selectivity compared to 2-(4-fluorophenyl) analogs (e.g., ), which are often optimized for kinase inhibition.

- Methoxy vs.

Research Findings and Data Gaps

- Activity Data: No direct biological data for the target compound are available in the provided evidence. However, structurally related compounds show: Antimicrobial activity: Benzofuran carboxamides with halogens (e.g., ) exhibit MIC values <10 µM against Gram-positive pathogens. Kinase inhibition: Fluorophenyl-substituted derivatives (e.g., ) demonstrate IC₅₀ values in the nanomolar range for tyrosine kinases.

- Metabolic Stability : Ethoxy groups (as in the target) are less prone to oxidative metabolism than cyclopropyl or methyl groups.

Preparation Methods

Core Benzofuran Construction

The benzofuran scaffold is typically constructed via cyclization reactions involving substituted phenols and α,β-unsaturated carbonyl compounds. For 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide derivatives, a common approach involves the condensation of 2-hydroxyacetophenone derivatives with appropriately substituted benzaldehydes under acidic or basic conditions. Ethoxy and methoxy groups are introduced either during the cyclization step or via post-synthetic modifications.

A pivotal intermediate, 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid, is often synthesized through the following steps:

-

Ethoxylation : Introduction of the ethoxy group at the C5 position using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate.

-

Cyclization : Formation of the benzofuran ring via acid-catalyzed (e.g., sulfuric acid) or base-mediated (e.g., sodium hydroxide) intramolecular cyclization.

Carboxamide Formation

The conversion of the carboxylic acid intermediate to the target carboxamide involves coupling with 4-methoxyaniline. This step is critical for achieving high yields and purity. Two primary methods dominate the literature:

-

Mixed Carbonate Anhydride Method : Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with 4-methoxyaniline in the presence of a base such as triethylamine.

-

Direct Coupling via Carbodiimides : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-methoxyaniline in anhydrous solvents (e.g., dichloromethane).

Stepwise Synthetic Procedures

Synthesis of 5-Ethoxy-2-Phenyl-1-Benzofuran-3-Carboxylic Acid

Procedure :

-

Starting Material : 2-Hydroxy-5-ethoxyacetophenone (10 mmol) and benzaldehyde (12 mmol) are dissolved in ethanol.

-

Cyclization : Concentrated HCl (2 mL) is added dropwise, and the mixture is refluxed at 80°C for 6 hours. The resulting precipitate is filtered and washed with cold ethanol to yield 5-ethoxy-2-phenyl-1-benzofuran.

-

Oxidation : The benzofuran derivative is oxidized using potassium permanganate (KMnO₄) in acidic medium to form the carboxylic acid.

Reaction Conditions :

Amidation with 4-Methoxyaniline

Procedure :

-

Acyl Chloride Formation : 5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) at 60°C for 2 hours. Excess SOCl₂ is removed under vacuum.

-

Coupling : The acyl chloride is dissolved in dry dichloromethane (DCM), and 4-methoxyaniline (5.5 mmol) is added with triethylamine (6 mmol). The mixture is stirred at room temperature for 12 hours.

-

Workup : The product is extracted with DCM, washed with dilute HCl, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Yield Optimization :

| Factor | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Molar Ratio (Acid:Aniline) | 1:1.1 | Maximizes conversion | |

| Solvent | Anhydrous DCM | Prevents hydrolysis | |

| Base | Triethylamine | Neutralizes HCl |

Analytical Characterization

Spectroscopic Validation

Q & A

Basic: What are the optimal synthetic routes for 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves a multi-step sequence:

Benzofuran Core Formation : Start with Claisen condensation or Friedel-Crafts acylation to construct the benzofuran backbone.

Substituent Introduction : Ethoxy and phenyl groups are introduced via alkylation or Suzuki coupling. The methoxyphenylamide group is added via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Yield Optimization :

- Use polar aprotic solvents (e.g., DMF) for amidation.

- Catalyze coupling reactions with DMAP to reduce side products.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Analytical characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzofuran aromatic protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ at m/z 416.16) .

- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) to ensure >95% purity .

Basic: How can researchers hypothesize biological activity for this compound without direct experimental data?

Methodological Answer:

- Computational Docking : Use tools like AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or kinase enzymes) based on structural analogs .

- Pharmacophore Mapping : Compare functional groups (e.g., methoxy, ethoxy) to known bioactive benzofurans with anti-inflammatory or antitumor activity .

- QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with activity trends in related compounds .

Advanced: How to resolve contradictions in reported biological activity data for benzofuran analogs?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. colony formation for cytotoxicity) .

- Structural Nuances : Compare substituent effects (e.g., EC₅₀ values for 4-methoxy vs. 4-fluoro derivatives differ by 3-fold due to electron-withdrawing effects) .

- Metabolic Stability : Use liver microsome assays to assess if inactive results stem from rapid metabolism .

Advanced: What experimental designs elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with propoxy or methoxyphenyl with chlorophenyl) .

- Biological Screening : Test analogs in dose-response assays (e.g., IC₅₀ determination against cancer cell lines).

- Crystallography : Resolve ligand-protein co-crystals (if available) to identify critical binding interactions .

Advanced: How can computational models predict pharmacokinetics (e.g., bioavailability) for this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or pkCSM to estimate:

- MD Simulations : Simulate blood-brain barrier penetration or plasma protein binding .

Advanced: What statistical approaches are recommended for analyzing SAR data?

Methodological Answer:

- Multivariate Analysis : Apply PCA to identify dominant structural factors (e.g., substituent electronegativity vs. steric bulk) .

- Machine Learning : Train random forest models on datasets of analogs to predict activity classes (e.g., IC₅₀ < 10 μM as "active") .

- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and efficacy plateaus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.